molecular formula C10H17N3 B1504548 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine CAS No. 910552-61-3

6-Methyl-4-(pentan-3-YL)pyridazin-3-amine

Cat. No.: B1504548
CAS No.: 910552-61-3
M. Wt: 179.26 g/mol
InChI Key: GEEUQWPIJTZAQY-UHFFFAOYSA-N
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Description

6-Methyl-4-(pentan-3-YL)pyridazin-3-amine is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds This compound features a pyridazine ring substituted with a methyl group at the 6th position and a pentan-3-yl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of 1,4-diaminobenzene derivatives with appropriate carboxylic acids or their derivatives under high-temperature conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: Research has indicated that pyridazine derivatives, including this compound, may have therapeutic applications. They have been studied for their potential use in treating diseases such as cancer and inflammatory disorders.

Industry: In the agrochemical industry, pyridazine derivatives are explored for their herbicidal and insecticidal properties. They can be used to develop new pesticides and herbicides to improve crop protection.

Mechanism of Action

The mechanism by which 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity in pathogens. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Pyridazin-3-amine derivatives: These compounds share the pyridazine core but differ in their substituents.

  • Pentan-3-yl-substituted heterocycles:

Uniqueness: 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine stands out due to its specific combination of substituents, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methyl-4-pentan-3-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-4-8(5-2)9-6-7(3)12-13-10(9)11/h6,8H,4-5H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEUQWPIJTZAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(N=NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697841
Record name 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910552-61-3
Record name 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 12.0 g (45 mmol) of N-[4-(1-ethyl-propyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide in 60 ml of concentrated hydrochloric acid. Heat to 95° C. in a sealed flask for 2 h. Work up by pouring over ice and extracting with ethyl acetate three times. Discard the organic and adjust pH of aqueous to basic using 2N sodium hydroxide. Extract basic solution with ethyl acetate five times. Dry over magnesium sulfate, filter, and evaporate to obtain 6.68 g (37 mmol, 81.0%) of the title compound as brownish oil. 1H-NMR (DMSO-d6): δ 6.95 (s, 1H); 5.89 (s, br, 2H); 2.52-2.56 (m, 1H); 2.34 (s, 3H); 1.44-1.58 (m, 4H); 0.72 (t, J=7.04 Hz, 6H) ppm. MS/ES+=180 (100%, M+1).
Name
N-[4-(1-ethyl-propyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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